N-cyclopropylbenzenecarboximidoyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

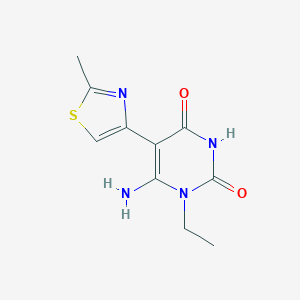

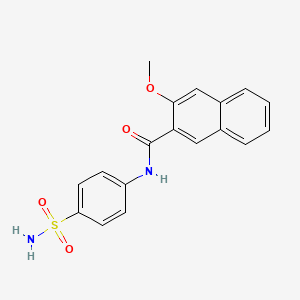

“N-cyclopropylbenzenecarboximidoyl chloride”, also known as CBCl, is a chemical compound with the molecular formula C10H10ClN . It is a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular formula of “N-cyclopropylbenzenecarboximidoyl chloride” is C10H10ClN . The molecular weight is 179.65 . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis

“N-cyclopropylbenzenecarboximidoyl chloride” has a molecular weight of 179.65 . It should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopropylbenzenecarbonimidoyl chloride, also known as N-cyclopropylbenzenecarboximidoyl chloride, focusing on six unique applications:

Synthesis of Heterocyclic Compounds

N-cyclopropylbenzenecarbonimidoyl chloride is frequently used in the synthesis of heterocyclic compounds. Its reactive nature allows it to participate in various cyclization reactions, forming complex heterocyclic structures that are valuable in medicinal chemistry and materials science .

Development of Pharmaceuticals

This compound serves as an intermediate in the development of pharmaceuticals. Its ability to form stable imidoyl chloride intermediates makes it useful in the synthesis of active pharmaceutical ingredients (APIs). Researchers leverage its reactivity to introduce cyclopropyl groups into drug molecules, enhancing their pharmacokinetic properties .

Catalysis in Organic Reactions

N-cyclopropylbenzenecarbonimidoyl chloride is utilized as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as Friedel-Crafts acylation and other electrophilic aromatic substitution reactions. This catalytic role is crucial in the efficient synthesis of complex organic molecules .

Material Science Applications

In material science, this compound is used to create novel polymers and materials with unique properties. Its incorporation into polymer backbones can enhance the thermal stability and mechanical strength of the resulting materials, making them suitable for advanced engineering applications .

Agricultural Chemistry

N-cyclopropylbenzenecarbonimidoyl chloride is also applied in agricultural chemistry for the synthesis of agrochemicals. It is used to develop herbicides and pesticides that are more effective and environmentally friendly. The compound’s reactivity allows for the introduction of functional groups that improve the efficacy and selectivity of these agrochemicals .

Biochemical Research

In biochemical research, this compound is employed as a reagent for modifying biomolecules. It can be used to introduce cyclopropyl groups into peptides and proteins, which can help in studying protein-protein interactions and enzyme mechanisms. This application is particularly valuable in the field of proteomics .

未来方向

属性

IUPAC Name |

N-cyclopropylbenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-10(12-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCGNGCWMJFDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropylbenzenecarboximidoyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)

![3-propyl-6-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616515.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2616519.png)

![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)

![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)

![Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2616525.png)

![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2616528.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)